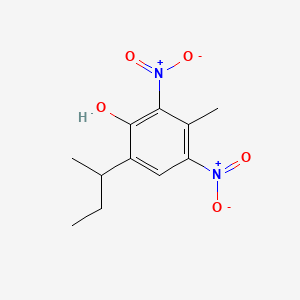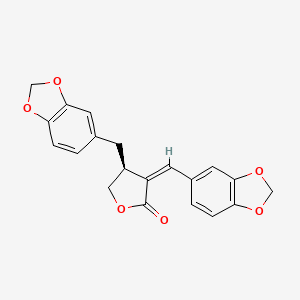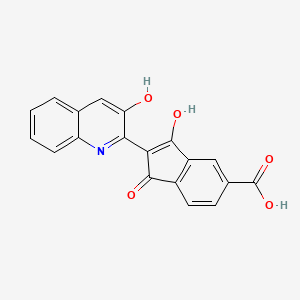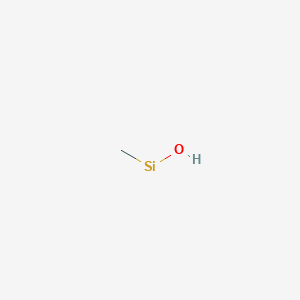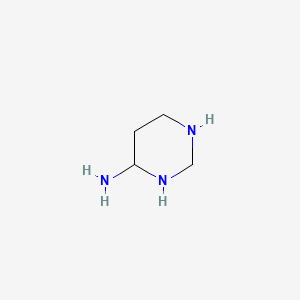
1,3-Diazinan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazinan-4-amine is a heterocyclic organic compound with the molecular formula C₄H₁₁N₃ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Diazinan-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can yield hexahydro-4-pyrimidinamine. Another method involves the reduction of 4-pyrimidinone using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of hexahydro-4-pyrimidinamine often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Diazinan-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-4-carboxylic acid, while substitution reactions can introduce alkyl or aryl groups into the ring.
Applications De Recherche Scientifique
1,3-Diazinan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism by which hexahydro-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions.
Comparaison Avec Des Composés Similaires
1,3-Diazinan-4-amine can be compared with other similar compounds such as:
Pyrimidine: The parent compound, which lacks the hydrogenation seen in hexahydro-4-pyrimidinamine.
Hexahydro-1,3,5-triazine: Another heterocyclic compound with similar structural features but different nitrogen positioning.
Piperidine: A six-membered ring with a single nitrogen atom, often used in similar applications.
Uniqueness: this compound is unique due to its specific hydrogenation state and the presence of two nitrogen atoms in the ring, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
16653-14-8 |
|---|---|
Formule moléculaire |
C4H11N3 |
Poids moléculaire |
101.153 |
Nom IUPAC |
1,3-diazinan-4-amine |
InChI |
InChI=1S/C4H11N3/c5-4-1-2-6-3-7-4/h4,6-7H,1-3,5H2 |
Clé InChI |
ZGADGOFWYBBVSR-UHFFFAOYSA-N |
SMILES |
C1CNCNC1N |
Synonymes |
Pyrimidine,4-aminohexahydro-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol](/img/structure/B579085.png)
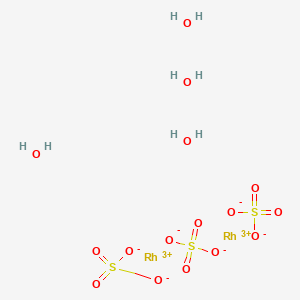

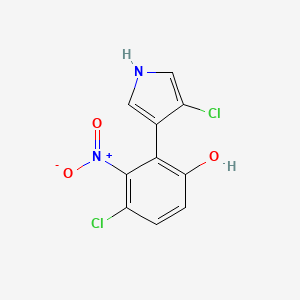
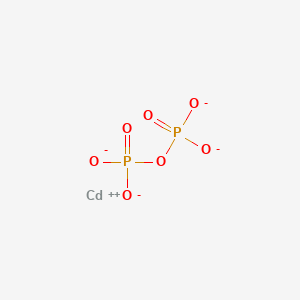
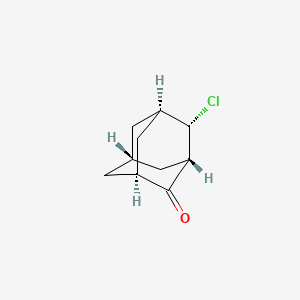
![(2S,3R,7R,9S,10S)-9-hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579098.png)
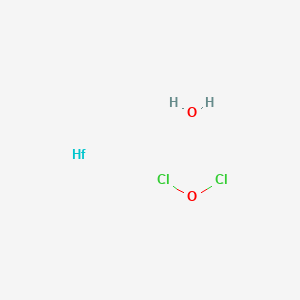
![5h-Azepino[1,2-a]benzimidazole](/img/structure/B579102.png)
